NADH

Catalog No.
S573113
CAS No.
58-68-4
M.F
C21H29N7O14P2
M. Wt
665.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NADH

CAS Number

58-68-4

Product Name

NADH

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H29N7O14P2

Molecular Weight

665.4 g/mol

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyms

Adenine Dinucleotide, Dihydronicotinamide, Coenzyme I, Dihydronicotinamide Adenine Dinucleotide, Dinucleotide, Dihydronicotinamide Adenine, Dinucleotide, Nicotinamide-Adenine, Diphosphopyridine Nucleotide, DPN, NAD, NADH, Nadide, Nicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Dinucleotide, Nucleotide, Diphosphopyridine

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Essential Role in Cellular Metabolism:

NADH plays a critical role in cellular metabolism as a key electron carrier molecule. It participates in numerous enzymatic reactions, particularly those involved in the breakdown of carbohydrates, fats, and proteins for energy production through cellular respiration []. During these reactions, NADH accepts electrons and protons from fuel molecules, becoming oxidized to NAD+. This "electron transfer" process fuels the production of ATP, the cell's primary energy currency [].

NADH and Redox Signaling:

Beyond its role in energy production, NADH also acts as a signaling molecule in various cellular processes. The NADH/NAD+ ratio within a cell reflects its redox state, indicating the balance between oxidation and reduction. This ratio influences gene expression, cell death pathways, and other cellular responses []. Research suggests that manipulating NADH levels or targeting NAD+ metabolism may hold therapeutic potential for various diseases [].

NADH in Aging and Age-Related Diseases:

NAD+ levels naturally decline with age, and this decrease is implicated in various age-related disorders, including neurodegenerative diseases, cardiovascular dysfunction, and metabolic dysfunction [, ]. Research is actively exploring the potential of NAD+ precursors or NAD+ boosters to improve healthspan and combat age-related diseases by restoring NAD+ levels or modulating NADH/NAD+ ratio [].

Nicotinamide adenine dinucleotide, commonly known as NADH, is a crucial coenzyme found in all living cells. It plays a pivotal role in cellular metabolism, primarily functioning as an electron carrier in redox reactions. NADH exists in two forms: the oxidized form (NAD⁺) and the reduced form (NADH). The reduction of NAD⁺ to NADH involves the addition of a hydride ion (H⁻), which is essential for various metabolic processes, including glycolysis and the citric acid cycle. The structure of NADH consists of two nucleotides joined by a phosphate group, with one nucleotide containing nicotinamide and the other containing adenine .

, primarily through its ability to undergo oxidation-reduction (redox) reactions. The general reaction can be summarized as follows:

RH2+NAD+R+NADH+H+R-H_2+NAD^+\rightarrow R+NADH+H^+

In this reaction, NAD⁺ accepts electrons (in the form of a hydride ion) from a substrate (R-H₂), resulting in the formation of NADH and a proton (H⁺) released into the solution. This reaction is reversible, allowing NADH to be oxidized back to NAD⁺ while donating electrons to other molecules .

NADH plays a critical role in energy metabolism. It is involved in:

  • Cellular Respiration: NADH is generated during glycolysis and the citric acid cycle and is used in the electron transport chain to produce adenosine triphosphate (ATP), the primary energy currency of cells.
  • Redox Reactions: It acts as a reducing agent, donating electrons to various biochemical pathways, thereby facilitating metabolic processes.
  • Post-translational Modifications: NADH is also involved in modifying proteins through processes such as ADP-ribosylation, impacting cellular signaling and function .

NADH can be synthesized through several pathways:

  • De Novo Pathway: This pathway synthesizes NAD⁺ from tryptophan via several enzymatic steps leading to quinolinic acid and subsequently to nicotinic acid mononucleotide, which is then converted into NAD⁺.
  • Salvage Pathway: This pathway recycles nicotinamide or nicotinic acid back into NAD⁺ through intermediates like nicotinamide mononucleotide .
  • Chemical Synthesis: Laboratory methods can produce NADH through

NADH has various applications across multiple fields:

  • Biotechnology: Used in fermentation processes and as a cofactor in enzymatic reactions.
  • Medicine: Investigated for its potential therapeutic effects on conditions such as chronic fatigue syndrome and neurodegenerative diseases due to its role in energy metabolism.
  • Food Industry: Employed as a food additive for its antioxidant properties .

Research has shown that NADH interacts with various substances, influencing their redox states. For instance:

  • Metal Oxides: Studies indicate that NADH can reduce metal ions like cobalt(III) to cobalt(II), enhancing environmental understanding of metal oxide interactions .
  • Enzymatic Reactions: It serves as a substrate for numerous enzymes, including dehydrogenases and oxidoreductases, which facilitate electron transfer processes crucial for metabolism .

NADH has several similar compounds that share structural or functional characteristics. Here’s a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
Nicotinamide adenine dinucleotide phosphate (NADPH)Similar structure but contains an additional phosphate groupPrimarily involved in anabolic reactions; provides reducing power for biosynthetic processes
Flavin adenine dinucleotide (FAD)Another coenzyme involved in redox reactionsTightly bound to enzymes; participates in different types of oxidation reactions
Ubiquinone (Coenzyme Q10)Lipid-soluble compound involved in electron transportFunctions mainly within mitochondrial membranes; different redox potential compared to NADH

NADH is unique due to its reversible redox capability and central role in both catabolic and anabolic pathways, distinguishing it from other coenzymes that may have more specialized functions or binding characteristics .

Chemical Composition

Molecular Formula and Weight

Nicotinamide adenine dinucleotide reduced exhibits the molecular formula C21H29N7O14P2, representing a complex organic molecule with significant structural diversity [1] [2]. The compound possesses an average molecular weight of 665.4 grams per mole, with a precise monoisotopic mass of 665.124772 daltons [1] [3]. These molecular parameters establish the compound as a substantial biomolecule within the dinucleotide family [2].

The empirical formula follows the Hill notation convention as C21H29N7O14P2, systematically arranged by carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms [3] [4]. The Chemical Abstracts Service registry number 58-68-4 provides the unique identifier for this reduced form of nicotinamide adenine dinucleotide [1] [3].

PropertyValueSource
Molecular FormulaC21H29N7O14P2PubChem/ChemSpider
Average Molecular Weight (g/mol)665.4PubChem
Monoisotopic Mass (Da)665.124772ChemSpider
Empirical Formula (Hill Notation)C21H29N7O14P2PubChem
CAS Number58-68-4ChemSpider

Nucleotide Components

The dinucleotide structure consists of two distinct nucleotide units joined through their phosphate groups [2] [5]. The first nucleotide contains an adenine base, a purine derivative characterized by its bicyclic structure comprising a six-membered pyrimidine ring fused to a five-membered imidazole ring [25]. The adenine component features conjugated double bonds between positions 1 and 6, 2 and 3, 4 and 5, and 7 and 8, contributing to its aromatic stability [25].

The second nucleotide incorporates nicotinamide, a pyridine derivative that serves as the functional center for redox activity [6] [13]. Each nucleotide unit contains a ribose sugar moiety, which adopts a five-membered ring configuration through hemiacetal formation between the aldehyde functional group and the hydroxyl group on carbon 4 [24]. The ribose rings exhibit beta-configuration stereochemistry, positioning the hydroxyl groups in the upward projection relative to the ring plane [24].

Phosphate Linkage Structure

The two nucleotide units connect via a pyrophosphate linkage, creating a phosphorus-oxygen-phosphorus bridge between the 5'-carbon positions of both ribose rings [23] [2]. This pyrophosphate bond represents a phosphoanhydride linkage, formed through the condensation reaction that eliminates water molecules during bond formation [23]. The diphosphate group exhibits four distinct ionization constants, with pKa values of 0.85, 1.96, 6.60, and 9.41, reflecting the sequential deprotonation of phosphoric acid groups [23].

At physiological pH conditions, the compound exists predominantly as a dianion species, with deprotonation occurring at both diphosphate hydroxyl groups [17]. This ionization pattern contributes to the molecular charge distribution and influences the compound's interaction with enzymatic active sites [17].

Structural Conformations

Three-Dimensional Architecture

The three-dimensional structure demonstrates significant conformational flexibility, with the molecule adopting both folded and unfolded configurations in solution [18] [19]. Crystallographic studies reveal an overall L-shaped molecular geometry when bound to enzymatic complexes, with arms of approximately equal length extending from the central pyrophosphate linkage [8] [19].

The spatial arrangement allows for extensive conformational heterogeneity, particularly within the nicotinamide region, while the adenosine portion remains relatively immobile [18]. Nuclear magnetic resonance investigations indicate that the molecule samples multiple conformational states, with the population distribution influenced by environmental factors including solvent composition and ionic strength [18] [14].

Key Functional Groups

The molecule contains several critical functional groups that define its biochemical activity [9] [26]. The nicotinamide moiety features a carboxamide group attached to the pyridine ring, essential for hydride transfer reactions [26] [13]. The adenine base incorporates an amino group at the 6-position, contributing to hydrogen bonding interactions and molecular recognition [25].

The ribose units contain multiple hydroxyl groups that participate in hydrogen bonding networks and influence molecular conformation [24] [27]. The phosphate groups provide negative charges at physiological pH, facilitating electrostatic interactions with positively charged amino acid residues in enzymatic binding sites [22] [27].

Stereochemical Properties

The compound exhibits defined stereochemical configurations at eight stereocenters throughout the molecular structure [1] [17]. The ribose rings adopt specific anomeric configurations, with beta-linkages connecting the nitrogenous bases to the sugar moieties [17] [24]. The stereochemical arrangement ensures proper spatial orientation for enzymatic recognition and catalytic function [15] [22].

The nicotinamide ring demonstrates stereospecific hydride transfer characteristics, with the B-face (pro-S position) serving as the preferred site for hydride donation [6] [15]. This stereochemical specificity ensures precise control over electron transfer reactions in biological systems [15].

Spectroscopic Characteristics

Absorption Spectrum Analysis

The ultraviolet-visible absorption spectrum exhibits two distinct absorption maxima at 260 nanometers and 340 nanometers [11] [12]. The 260-nanometer peak represents absorption shared with the oxidized form, while the 340-nanometer maximum serves as a diagnostic characteristic unique to the reduced species [12] [16]. The secondary absorption maximum results from the electronic transitions within the reduced nicotinamide ring system [11].

Spectrophotometric analysis demonstrates linear absorption behavior over concentrations ranging from 0 to 500 micrograms per milliliter at the 340-nanometer wavelength [12]. The absorption characteristics remain stable under controlled pH and temperature conditions, though degradation occurs more rapidly in phosphate buffer systems compared to alternative buffer compositions [16].

Wavelength (nm)PropertyComments
260Primary absorption maximumShared with NAD+
340Secondary absorption maximum (characteristic)Unique to NADH, diagnostic peak
200-600 (range)Full spectral rangeComplete UV-Visible spectrum

Fluorescence Properties

The compound demonstrates intrinsic fluorescence properties with excitation maximum at 340 nanometers and emission in the 440-460 nanometer range [12] [13]. The fluorescence intensity exhibits strong temperature dependence, decreasing at rates of 1.7 to 2.8 percent per degree Celsius over the range of 25 to 45 degrees Celsius [13].

Fluorescence lifetime measurements reveal complex decay kinetics characterized by two distinct components: a short component of 266 ± 25 picoseconds and a long component of 781 ± 16 picoseconds at 25 degrees Celsius [13]. The average fluorescence lifetime decreases from 482 ± 16 picoseconds at 25 degrees Celsius to 397 ± 17 picoseconds at physiological temperature [13].

ParameterValueNotes
Excitation Maximum (nm)340Primary excitation wavelength
Emission Maximum (nm)440-460Broad emission band
Fluorescence Lifetime - Short Component (ps)266 ± 25Fast decay component
Fluorescence Lifetime - Long Component (ps)781 ± 16Slow decay component
Average Lifetime at 25°C (ps)482 ± 16Temperature-dependent
Average Lifetime at 37°C (ps)397 ± 17Physiological temperature
Quantum Yield Temperature Dependence-1.7 to -2.8%/°CDecreases with temperature

Nuclear Magnetic Resonance Profile

Proton nuclear magnetic resonance spectroscopy provides detailed structural characterization through chemical shift analysis [14]. The nicotinamide protons exhibit characteristic signals at 9.34 parts per million (singlet, H-2), 9.15 parts per million (doublet, H-6), and 8.84 parts per million (doublet, H-5) [14]. The reduced nicotinamide H-4 proton appears as a distinctive singlet at 6.95 parts per million, serving as a diagnostic marker for the reduced state [14].

Adenine proton signals occur at 8.43 parts per million (singlet, H-2) and 8.25 parts per million (singlet, H-8), while the anomeric ribose protons appear at 6.13 parts per million (adenine ribose H-1) and 5.99 parts per million (nicotinamide ribose H-1) [14]. The coupling patterns and chemical shifts provide comprehensive structural verification and conformational analysis [14].

Chemical Shift (ppm)MultiplicityAssignmentCoupling (Hz)
9.34sNicotinamide H-2-
9.15dNicotinamide H-66.22
8.84dNicotinamide H-58.04
8.43sAdenine H-2-
8.25sAdenine H-8-
6.95sNicotinamide H-4 (reduced)-
6.13dRibose H-1 (adenine)5.51
5.99dRibose H-1 (nicotinamide)8.04

Redox Properties

Electron Transfer Mechanisms

The compound participates in electron transfer through a two-electron, one-proton mechanism, involving the simultaneous transfer of a hydride ion to acceptor molecules [6] [15]. This mechanism represents the fundamental process underlying the molecule's function as a biological reducing agent [15].

Kinetic isotope effect studies reveal that hydride transfer constitutes the rate-limiting step in many enzymatic reactions, with observed isotope effects ranging from 2.0 to 2.6 [15]. The electron transfer process demonstrates temperature dependence and exhibits different kinetic parameters depending on the specific enzymatic environment [15].

Hydride Transfer Chemistry

Hydride transfer occurs stereospecifically from the B-face (pro-S position) of the nicotinamide ring to substrate molecules [6] [15]. This stereochemical specificity ensures controlled directionality in biochemical reactions and maintains the fidelity of metabolic pathways [15].

The hydride transfer mechanism involves the formation of enzyme-substrate-coenzyme ternary complexes that position reactants for optimal orbital overlap [15] [26]. Thermodynamic analysis indicates that the reduced form serves as a medium-strength hydride donor, with sufficient driving force to reduce a wide range of biological substrates [35].

PropertyValueSignificance
Standard Redox Potential (V)-0.32Strong reducing agent
Hydride TransferDirect hydride donationPrimary mechanism in enzymes
Electron Transfer MechanismTwo-electron, one-proton transferNAD+ + H+ + 2e- → NADH
StereochemistryB-face (pro-S position)Stereospecific transfer
Temperature Effect on StabilityDecreased stability at higher TStorage at low temperature recommended

Physical Description

Solid

XLogP3

-5.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

665.12477262 g/mol

Monoisotopic Mass

665.12477262 g/mol

Heavy Atom Count

44

LogP

-5.1

Melting Point

140.0-142.0 °C
140.0 - 142.0 °C

UNII

4J24DQ0916

Drug Indication

Some evidence suggests that NADH might be useful in treating Parkinson's disease, chronic fatigue syndrome, Alzheimer's disease and cardiovascular disease.

Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.

Other CAS

58-68-4

Absorption Distribution and Excretion

Unclear how much of an administered dose is absorbed.

Wikipedia

NADH

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE

Dates

Modify: 2024-04-14
Belenky P, Bogan KL, Brenner C: NAD+ metabolism in health and disease. Trends Biochem Sci. 2007 Jan;32(1):12-9. Epub 2006 Dec 11. [PMID:17161604]
Pollak N, Dolle C, Ziegler M: The power to reduce: pyridine nucleotides--small molecules with a multitude of functions. Biochem J. 2007 Mar 1;402(2):205-18. [PMID:17295611]
Khan JA, Forouhar F, Tao X, Tong L: Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery. Expert Opin Ther Targets. 2007 May;11(5):695-705. [PMID:17465726]
Lin SJ, Guarente L: Nicotinamide adenine dinucleotide, a metabolic regulator of transcription, longevity and disease. Curr Opin Cell Biol. 2003 Apr;15(2):241-6. [PMID:12648681]
Biellmann JF, Lapinte C, Haid E, Weimann G: Structure of lactate dehydrogenase inhibitor generated from coenzyme. Biochemistry. 1979 Apr 3;18(7):1212-7. [PMID:218616]
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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